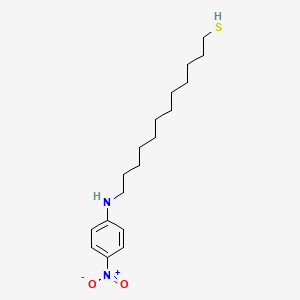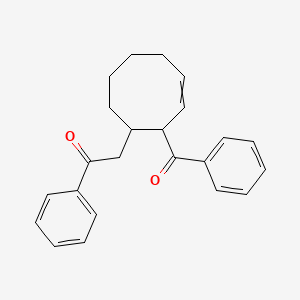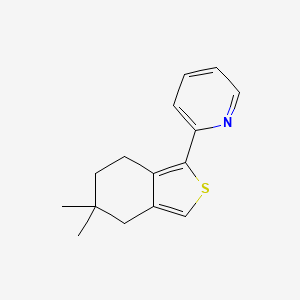
2-(5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)pyridine: DMPU , is a heterocyclic compound with the following chemical structure:
C12H15NS
It features a pyridine ring fused to a benzothiophene ring, with two methyl groups on the benzothiophene moiety. DMPU serves as a versatile solvent and finds applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes: DMPU can be synthesized through several methods, including:
N-Alkylation of Amines: DMPU acts as a solvent in the N-alkylation of primary amines.
O-Alkylation of Aldoses: It facilitates the O-alkylation of aldoses.
Poly(aryl ethers) Synthesis: DMPU participates in the synthesis of poly(aryl ethers).
Industrial Production: While DMPU is commonly prepared in research laboratories, its industrial-scale production methods are not widely documented. its versatility makes it valuable in various chemical processes.
Analyse Des Réactions Chimiques
DMPU undergoes several types of reactions:
Nucleophilic Substitution: It serves as a solvent in N-alkylation reactions.
Cyclocondensation: DMPU enables the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones.
Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted pyrazoles and poly(aryl ethers).
Applications De Recherche Scientifique
DMPU finds applications in:
Organic Synthesis: As a versatile solvent, it aids in various synthetic processes.
Trifluoromethylation: DMPU acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds.
Mécanisme D'action
The exact mechanism by which DMPU exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
DMPU’s uniqueness lies in its ability to serve as both a solvent and a chelating agent. Similar compounds include:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): Shares structural similarities and solvent properties.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: A related compound with a different ring system.
Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: Another structurally related compound.
Propriétés
Numéro CAS |
183616-00-4 |
|---|---|
Formule moléculaire |
C15H17NS |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
2-(5,5-dimethyl-6,7-dihydro-4H-2-benzothiophen-1-yl)pyridine |
InChI |
InChI=1S/C15H17NS/c1-15(2)7-6-12-11(9-15)10-17-14(12)13-5-3-4-8-16-13/h3-5,8,10H,6-7,9H2,1-2H3 |
Clé InChI |
AFTFAYZUQHKVEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(SC=C2C1)C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


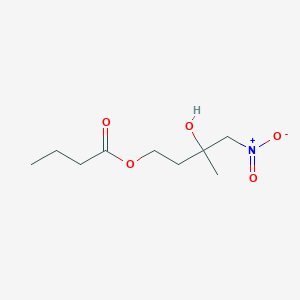
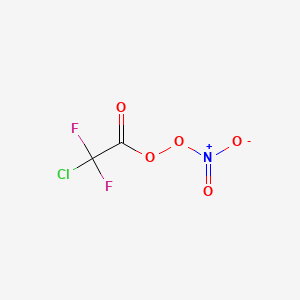
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)


![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
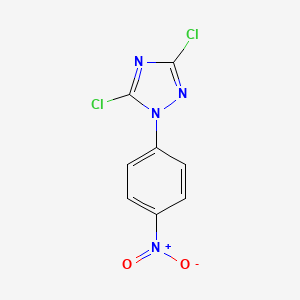
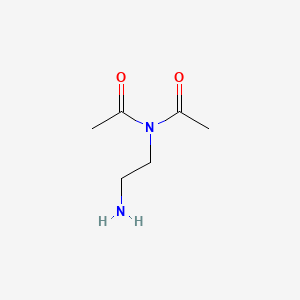
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
